Cas no 5768-39-8 (1,3-Benzodioxole-4-carboxylic acid)

1,3-Benzodioxole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1,3-Benzodioxole-4-carboxylic acid
- 1,3-Benzodioxole-4-carboxylic acid
- Benzo[d][1,3]dioxole-4-carboxylic acid
- 2,3-(Methylenedioxy)benzoic acid
- 2H-1,3-benzodioxole-4-carboxylic acid
- 1,3-Benzodioxole-4-carboxylicacid
- 2,3-methylenedioxybenzoic acid
- o-Piperonylic acid
- NSC201536
- 2-Methylenedioxybenzoic acid
- 4-Carboxy-1,3-benzodioxole
- 1-carboxy-methylenedioxybenzene
- DBUAYOWCIUQXQW-UHFFFAOYSA-N
- KM0136
- SBB067368
- STL512549
- benzo
- 1,3-dioxaindane-4-carboxylic acid
- SY003496
- Q27464685
- Z553832512
- J-519722
- N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-hydroxy-2-phenyl-acetohydrazide;1,3-Benzodioxole-4-carboxylic Acid
- FT-0609748
- AE-641/00552029
- SCHEMBL340702
- CS-W022580
- 1,3-benzodioxole-4-carboxylic acid, AldrichCPR
- EN300-45463
- MFCD01076411
- Benzo[d][1 pound not3]dioxole-4-carboxylic acid
- benzo[1,3]dioxole-4-carboxylic acid
- 5768-39-8
- DS-12889
- Q6T
- benzo[d][1,3]dioxole-4-carboxylicacid
- NSC-201536
- 1,3-benzodioxole-4-carbonsäure
- AM804076
- AKOS006222472
- DTXSID40308032
- A831554
- 2,3-methylenedioxyphenylcarboxylic acid
-
- MDL: MFCD01076411
- インチ: 1S/C8H6O4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H,9,10)
- InChIKey: DBUAYOWCIUQXQW-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])OC2=C([H])C([H])=C([H])C(C(=O)O[H])=C12
計算された属性
- せいみつぶんしりょう: 166.02700
- どういたいしつりょう: 166.027
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.468
- ゆうかいてん: 224 °C
- ふってん: 318.3℃ at 760 mmHg
- フラッシュポイント: 136.6℃
- 屈折率: 1.682
- PSA: 55.76000
- LogP: 1.11350
1,3-Benzodioxole-4-carboxylic acid セキュリティ情報
1,3-Benzodioxole-4-carboxylic acid 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,3-Benzodioxole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B276710-250mg |
1,3-Benzodioxole-4-carboxylic acid |
5768-39-8 | 250mg |
$ 81.00 | 2023-04-18 | ||
TRC | B276710-500mg |
1,3-Benzodioxole-4-carboxylic acid |
5768-39-8 | 500mg |
$ 121.00 | 2023-04-18 | ||
Cooke Chemical | BD0922232-250mg |
Benzo[d][1,3]dioxole-4-carboxylic acid |
5768-39-8 | 98% | 250mg |
RMB 77.60 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069345-10g |
Benzo[d][1,3]dioxole-4-carboxylic acid |
5768-39-8 | 98% | 10g |
¥1437.00 | 2024-05-08 | |
Enamine | EN300-45463-0.1g |
1,3-dioxaindane-4-carboxylic acid |
5768-39-8 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Apollo Scientific | OR3878-250mg |
1,3-Benzodioxole-4-carboxylic acid |
5768-39-8 | 98% | 250mg |
£15.00 | 2025-02-20 | |
Enamine | EN300-45463-5.0g |
1,3-dioxaindane-4-carboxylic acid |
5768-39-8 | 95.0% | 5.0g |
$117.0 | 2025-03-21 | |
Cooke Chemical | BD0922232-5g |
Benzo[d][1,3]dioxole-4-carboxylic acid |
5768-39-8 | 98% | 5g |
RMB 804.80 | 2025-02-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003496-10g |
1,3-Benzodioxole-4-carboxylic Acid |
5768-39-8 | >97% | 10g |
¥1027.00 | 2024-07-09 | |
abcr | AB224246-1 g |
1,3-Benzodioxole-4-carboxylic acid, 95%; . |
5768-39-8 | 95% | 1g |
€145.30 | 2023-02-22 |
1,3-Benzodioxole-4-carboxylic acid 関連文献
-
1. Directed lithiation of unprotected benzoic acidsBernard Bennetau,Jacques Mortier,Jo?l Moyroud,Jean-Luc Guesnet J. Chem. Soc. Perkin Trans. 1 1995 1265
1,3-Benzodioxole-4-carboxylic acidに関する追加情報
Introduction to 1,3-Benzodioxole-4-carboxylic acid (CAS No. 5768-39-8)
1,3-Benzodioxole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 5768-39-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic acid has garnered considerable attention due to its structural uniqueness and its potential applications in various scientific domains. The compound belongs to the benzodioxole class, which is characterized by a benzene ring fused with an oxygen-containing heterocycle, making it a versatile scaffold for chemical modifications and functionalization.
The molecular structure of 1,3-Benzodioxole-4-carboxylic acid consists of a benzene ring connected to an oxygen atom, which is further linked to another oxygen atom forming an ether linkage. This arrangement creates a rigid framework that can be exploited for the development of biologically active molecules. The presence of a carboxylic acid group at the 4-position enhances its reactivity, allowing for further derivatization into esters, amides, or other pharmacologically relevant derivatives.
In recent years, 1,3-Benzodioxole-4-carboxylic acid has been extensively studied for its pharmacological properties. Research has demonstrated its potential as a precursor in the synthesis of various bioactive compounds. One notable area of interest is its role in the development of kinase inhibitors, which are crucial in targeting specific enzymatic pathways involved in cancer and inflammatory diseases. The benzodioxole moiety is particularly recognized for its ability to interact with protein targets, making it an attractive scaffold for drug design.
Moreover, the compound has been explored in the context of antimicrobial and antifungal applications. Studies have shown that derivatives of 1,3-Benzodioxole-4-carboxylic acid exhibit promising activity against resistant bacterial strains. This finding is particularly relevant in light of the growing concern over antibiotic resistance worldwide. The carboxylic acid functionality allows for further chemical modifications that can enhance binding affinity and selectivity towards microbial targets.
Recent advancements in computational chemistry have also highlighted the significance of 1,3-Benzodioxole-4-carboxylic acid as a virtual scaffold for drug discovery. Molecular docking simulations have revealed that this compound can effectively bind to various protein receptors, suggesting its potential as an intermediate in the design of novel therapeutic agents. These computational studies complement experimental approaches by providing rapid and cost-effective screening of candidate molecules.
The synthesis of 1,3-Benzodioxole-4-carboxylic acid itself is another area of active research. Traditional synthetic routes involve multi-step organic transformations that can be both time-consuming and resource-intensive. However, recent methodologies have focused on more efficient and sustainable approaches. For instance, catalytic processes have been developed to streamline the synthesis while minimizing waste generation. These innovations align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.
In addition to its pharmaceutical applications, 1,3-Benzodioxole-4-carboxylic acid has found utility in material science. Its unique structural properties make it a candidate for developing advanced polymers and coatings with enhanced durability and functionality. The carboxylic acid group can participate in esterification reactions, leading to the formation of polymers with tailored properties suitable for industrial applications.
The future prospects of 1,3-Benzodioxole-4-carboxylic acid are promising, with ongoing research uncovering new possibilities for its use in medicine and materials science. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in addressing global health challenges and technological advancements.
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